![molecular formula C14H11Cl2N3O3S B5056326 2,5-dichloro-N-1H-indazol-6-yl-4-methoxybenzenesulfonamide](/img/structure/B5056326.png)
2,5-dichloro-N-1H-indazol-6-yl-4-methoxybenzenesulfonamide
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Overview
Description
2,5-Dichloro-N-(1H-indazol-6-yl)-4-methoxybenzenesulfonamide is a chemical compound with the molecular formula C14H11Cl2N3O3S . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry due to its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of indazole derivatives, such as 2,5-dichloro-N-(1H-indazol-6-yl)-4-methoxybenzenesulfonamide, involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 2,5-dichloro-N-(1H-indazol-6-yl)-4-methoxybenzenesulfonamide is characterized by the presence of an indazole ring, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . The compound also contains two chlorine atoms, a methoxy group, and a benzenesulfonamide moiety .Scientific Research Applications
Medicinal Applications
Indazole-containing heterocyclic compounds, such as the one , have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Drug Development
Several recently marketed drugs contain an indazole structural motif, indicating the importance of these compounds in drug development .
Synthesis Strategies
Recent strategies for the synthesis of 1H- and 2H-indazoles, like the compound , include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
Anticancer Agents
There is research indicating that derivatives of this compound could be used as anticancer agents .
Radiotracer Development
While not directly related to the exact compound , similar compounds have been used as lead compounds for developing new radiotracers with improved in vivo brain properties .
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ . This suggests that the compound might interact with similar targets.
Mode of Action
Based on the properties of similar indazole-containing compounds, it can be inferred that the compound might interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole-containing compounds are known to have a broad range of biological properties, suggesting that they may affect multiple pathways .
Result of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects . This suggests that the compound may have similar effects.
properties
IUPAC Name |
2,5-dichloro-N-(1H-indazol-6-yl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O3S/c1-22-13-5-11(16)14(6-10(13)15)23(20,21)19-9-3-2-8-7-17-18-12(8)4-9/h2-7,19H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBNPTIYJHQZFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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